molecular formula C13H12BrFN2O2 B3011583 3-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclopropyl)propanamide CAS No. 1394781-92-0

3-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclopropyl)propanamide

Cat. No.: B3011583
CAS No.: 1394781-92-0
M. Wt: 327.153
InChI Key: FPHRAOOPIYJJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclopropyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromo and fluorine-substituted phenoxy group, a cyanocyclopropyl moiety, and a propanamide backbone. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclopropyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate is synthesized by reacting 4-bromo-2-fluorophenol with an appropriate alkylating agent under basic conditions.

    Cyclopropanation: The phenoxy intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a cyclopropyl halide in the presence of a catalyst.

    Amidation: The final step involves the reaction of the cyanocyclopropyl intermediate with a suitable amine to form the propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclopropyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluorine substituents on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The cyanocyclopropyl group can be reduced to form amines or other functional groups.

    Oxidation Reactions: The propanamide moiety can be oxidized to form carboxylic acids or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclopropyl)propanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclopropyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied. For example, in medicinal chemistry, it may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-2-fluorophenoxy)-N-(1-cyanocyclopropyl)propanamide
  • 3-(4-bromo-2-chlorophenoxy)-N-(1-cyanocyclopropyl)propanamide
  • 3-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclopropyl)butanamide

Uniqueness

Compared to similar compounds, 3-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclopropyl)propanamide is unique due to the specific combination of bromo and fluorine substituents on the phenoxy ring and the presence of a cyanocyclopropyl group. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-bromo-2-fluorophenoxy)-N-(1-cyanocyclopropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrFN2O2/c14-9-1-2-11(10(15)7-9)19-6-3-12(18)17-13(8-16)4-5-13/h1-2,7H,3-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHRAOOPIYJJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)CCOC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.